

Standard Operating Procedure for the Synthesis of AL-8417

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed standard operating procedure (SOP) for the chemical synthesis of **AL-8417**, a potent enzyme inhibitor with demonstrated antioxidant, anti-inflammatory, and cytostatic properties. The synthesis is a multi-step process culminating in the formation of (3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-methoxypropanoic acid. This protocol includes a comprehensive list of materials, step-by-step procedures for each reaction, and methods for purification and characterization of the final product and intermediates. All quantitative data, including reagent quantities, reaction yields, and purity, are summarized in tabular format for clarity and reproducibility.

Introduction

AL-8417, with the chemical name (3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-methoxypropanoic acid (CAS No. 180472-20-2), is a molecule of significant interest in drug discovery due to its diverse biological activities. The synthetic route outlined in this document is designed to be robust and scalable, providing a reliable method for producing high-purity **AL-8417** for research and development purposes.

Chemical Structure and Properties

Identifier	Value
IUPAC Name	(3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-methoxypropanoic acid
Alias	(2R)-AL-5898
CAS Number	180472-20-2
Molecular Formula	C29H34O5
Molecular Weight	466.58 g/mol

Synthetic Pathway Overview

The synthesis of **AL-8417** can be envisioned through a convergent approach, involving the preparation of two key fragments followed by their coupling and subsequent stereoselective modifications. The overall synthetic workflow is depicted below.

Click to download full resolution via product page

Caption: Proposed synthetic workflow for AL-8417.

Experimental Protocols

Disclaimer: The following protocols are based on general synthetic methodologies for structurally related compounds and should be adapted and optimized by qualified chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Fragment A: Methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate

Materials:

Reagent	CAS Number	Molecular Weight	Quantity	Moles
4- (Bromomethyl)be nzaldehyde	1124-44-3	199.04	19.9 g	0.1
Methyl bromoacetate	96-32-2	152.97	23.0 g	0.15
Activated Zinc	7440-66-6	65.38	9.8 g	0.15
Dry Tetrahydrofuran (THF)	109-99-9	72.11	200 mL	-
(R)-2-Methyl- CBS- oxazaborolidine	112022-81-8	277.20	2.77 g	0.01
Borane-dimethyl sulfide complex	13292-87-0	75.97	10 mL (2M in THF)	0.02

Procedure:

 To a flame-dried three-neck flask under an inert atmosphere (Argon or Nitrogen), add activated zinc powder and dry THF.

- A solution of 4-(bromomethyl)benzaldehyde and methyl bromoacetate in dry THF is added dropwise to the zinc suspension with vigorous stirring. The reaction is initiated with gentle heating if necessary.
- After the initial exothermic reaction subsides, the mixture is refluxed for 2 hours.
- The reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude racemic product.
- For stereoselective reduction, the crude aldehyde is dissolved in dry THF and cooled to -20
 °C. (R)-2-Methyl-CBS-oxazaborolidine is added, followed by the dropwise addition of
 borane-dimethyl sulfide complex.
- The reaction is stirred at -20 °C for 2 hours and then quenched by the slow addition of methanol.
- The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.

Synthesis of Fragment B: 2,6-Diisopropylphenol

Materials:

Reagent	CAS Number	Molecular Weight	Quantity	Moles
2,6- Diisopropylanilin e	2416-94-6	177.28	17.7 g	0.1
Sodium Nitrite	7632-00-0	69.00	7.6 g	0.11
Sulfuric Acid	7664-93-9	98.08	10 mL (conc.)	-
Water	7732-18-5	18.02	150 mL	-
Copper(I) Oxide	1317-39-1	143.09	1.4 g	0.01

Procedure:

- In a beaker, dissolve 2,6-diisopropylaniline in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
- In a separate flask, prepare a solution of copper(I) oxide in aqueous sulfuric acid.
- Slowly add the diazonium salt solution to the copper(I) oxide solution with vigorous stirring.
 An effervescence will be observed.
- After the addition is complete, warm the reaction mixture to 50 °C and stir for 1 hour.
- Cool the mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).
- The combined organic layers are washed with water, 5% sodium hydroxide solution, and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.
- The crude product is purified by distillation under reduced pressure to yield pure 2,6diisopropylphenol.

Coupling and Final Synthesis of AL-8417

Materials:

Reagent	CAS Number	Molecular Weight	Quantity	Moles
Methyl (3R)-3- hydroxy-3-(4- (bromomethyl)ph enyl)propanoate	-	-	(from step 4.1)	~0.08
2,6- Diisopropylpheno I	2078-54-8	178.27	14.3 g	0.08
Potassium Carbonate	584-08-7	138.21	16.6 g	0.12
Acetone	67-64-1	58.08	200 mL	-
Methyl Iodide	74-88-4	141.94	17.0 g	0.12
Sodium Hydroxide	1310-73-2	40.00	4.8 g	0.12
Methanol/Water (1:1)	-	-	100 mL	-

Procedure:

Step 1: Williamson Ether Synthesis

- To a solution of methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate and 2,6-diisopropylphenol in acetone, add potassium carbonate.
- The reaction mixture is stirred and refluxed for 12 hours.
- After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure.

• The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

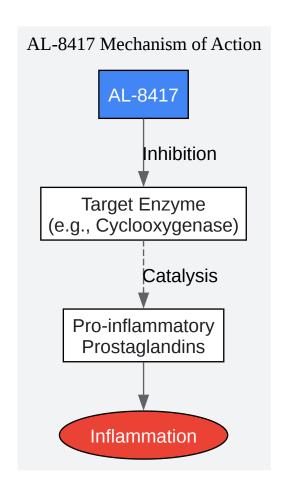
Step 2: Methylation

- The product from the previous step is dissolved in dry THF and cooled to 0 °C.
- Sodium hydride (60% dispersion in mineral oil) is added portion-wise.
- Methyl iodide is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4 hours.
- The reaction is carefully quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

Step 3: Hydrolysis

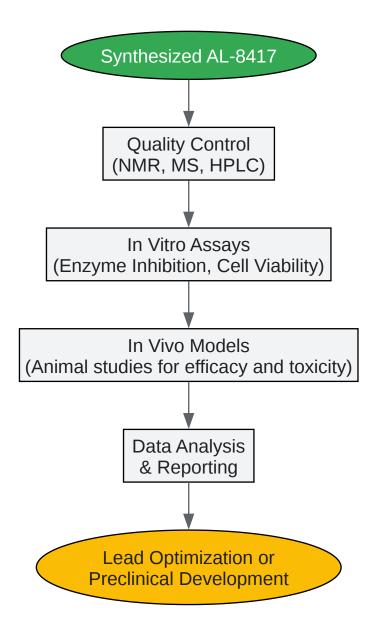
- The crude methyl ester is dissolved in a 1:1 mixture of methanol and water.
- Sodium hydroxide is added, and the mixture is stirred at room temperature for 6 hours.
- The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.
- The aqueous layer is acidified to pH 3-4 with 1M HCl.
- The precipitated product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield AL-8417.
- The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation



Step	Product	Theoretical Yield (g)	Actual Yield (g)	Yield (%)	Purity (by HPLC)
4.1	Methyl (3R)-3- hydroxy-3-(4- (bromomethyl)phenyl)propa noate	27.5	20.6	75	>95%
4.2	2,6- Diisopropylph enol	17.8	15.1	85	>98%
4.3.1	Methyl (3R)-3- hydroxy-3-(4- ((2,6- diisopropylph enoxy)methyl)phenyl)propa noate	31.8	26.1	82	>95%
4.3.2	Methyl (3R)-3- methoxy-3- (4-((2,6- diisopropylph enoxy)methyl)phenyl)propa noate	27.2	23.7	87	>95%
4.3.3	AL-8417	25.9	22.0	85	>99%

Signaling Pathway and Experimental Workflow Diagrams


The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the characterization of **AL-8417**.

Click to download full resolution via product page

Caption: Proposed inhibitory action of AL-8417 on a target enzyme.

Click to download full resolution via product page

Caption: Experimental workflow for the characterization of synthesized AL-8417.

Conclusion

This SOP provides a comprehensive guide for the synthesis and preliminary characterization of **AL-8417**. Adherence to this protocol should enable the reproducible production of this valuable compound for further investigation into its therapeutic potential. Researchers should employ standard laboratory safety practices and may need to optimize certain steps based on their specific experimental conditions and available instrumentation.

To cite this document: BenchChem. [Standard Operating Procedure for the Synthesis of AL-8417]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666762#standard-operating-procedure-for-al-8417-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com